2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a phenol group and an amino group attached to a substituted butenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the substituted butenyl chain and the phenol derivative.
Coupling Reaction: The key step involves the coupling of the substituted butenyl chain with the phenol derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}ethanol
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}methanol
Uniqueness
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both a phenol and an amino group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
922191-49-9 |
---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-[[(1R)-1-(2-methylphenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-3-8-15(14-10-5-4-9-13(14)2)18-16-11-6-7-12-17(16)19/h3-7,9-12,15,18-19H,1,8H2,2H3/t15-/m1/s1 |
InChI-Schlüssel |
YXCIFTRDJKLAGC-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](CC=C)NC2=CC=CC=C2O |
Kanonische SMILES |
CC1=CC=CC=C1C(CC=C)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.